molecular formula C9H13NO B1321530 2-Ethyl-4-methoxybenzenamine CAS No. 114747-31-8

2-Ethyl-4-methoxybenzenamine

Cat. No. B1321530
M. Wt: 151.21 g/mol
InChI Key: RQRMTSCQUFXYNI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxybenzenamine is a chemical compound that is structurally related to a variety of organic compounds studied for their diverse applications. While the specific compound is not directly mentioned in the provided papers, related compounds with methoxybenzene moieties and substituted benzenamines are frequently explored for their potential in various fields, including materials science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, nickel(II) dibromide complexes with substituted benzenamines were synthesized and characterized, showing high activity for ethylene polymerization . Similarly, organic compounds bearing the 2-methoxy-4-nitrobenzeneamine moiety were synthesized using experimental and computational techniques, demonstrating potential for nonlinear optical (NLO) applications . These syntheses typically require careful selection of reagents and conditions to achieve the desired products with high purity and yield.

Molecular Structure Analysis

The molecular structures of compounds related to 2-Ethyl-4-methoxybenzenamine have been determined using techniques such as X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate was reported, revealing a quasi-planar fused-ring system . The molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was also elucidated, showing two independent molecules in the asymmetric unit . These analyses are crucial for understanding the conformational properties and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxybenzene and benzenamine groups can be quite varied. For instance, a palladium-catalyzed dearomative arylation/oxidation reaction was used to synthesize (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, demonstrating the versatility of these compounds in organic synthesis . The ability to engage in such reactions is often dependent on the electronic and steric properties of the substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives have been extensively studied. Gas-phase electron diffraction and quantum chemical calculations were used to study the molecular structure and conformational properties of 2-methoxyphenol and 1,2-dimethoxybenzene . Thermochemical studies, including calorimetry and first-principles calculations, have been performed on methoxyphenols and dimethoxybenzenes to understand their thermodynamic properties and the strength of inter- and intramolecular hydrogen bonds . These properties are essential for predicting the behavior of these compounds in various environments and applications.

Scientific Research Applications

Analytical and Detection Methods

  • Detection in Biological Material : A method for determining 2-methoxyhydroxybenzene, a compound related to 2-Ethyl-4-methoxybenzenamine, in biological material using techniques like TLC, HPLC, and GC-MS has been developed. This method allows for the extraction and purification of the compound from biological material, facilitating its identification and quantification (Chernova et al., 2020).

Chemical Properties and Interactions

  • Hydrogen Bonding in Methoxyphenols : A study on methoxyphenols, structurally related to 2-Ethyl-4-methoxybenzenamine, focused on their ability to form intermolecular and intramolecular hydrogen bonds. This research provides insights into the thermochemical properties and the strength of hydrogen bonds in such compounds (Varfolomeev et al., 2010).

Application in Material Science

  • Synthesis of Formazan Derivatives : Research on the synthesis of novel formazan derivatives using 4-methoxybenzenamine as a precursor has been conducted. These derivatives have potential applications in material science due to their unique optical and electrochemical properties (Turkoglu & Akkoç, 2020).

Biomedical Applications

  • Antitumor Activity : A study on the synthesis and characterization of a compound involving 4-methoxybenzenamine showed potential as a drug candidate against SARS-CoV-2. This highlights its role in the development of therapeutic agents (Kumar & Choudhary, 2022).

Agriculture and Food Science

  • Volatile Compounds in Grains : Research identifying volatile methoxybenzene compounds, similar in structure to 2-Ethyl-4-methoxybenzenamine, in grains shows the significance of these compounds in the context of food science, particularly in detecting off-odors in grains (Seitz & Ram, 2000).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it may cause an allergic skin reaction and is harmful to aquatic life .

properties

IUPAC Name

2-ethyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMTSCQUFXYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methoxyaniline

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